1,3-Dinitropyrene

Ames Test Mutagenicity Nitro-PAH

Researchers requiring a specific dinitropyrene isomer for genetic toxicology assays often face supply inconsistency and isomer cross-contamination. 1,3-Dinitropyrene (CAS 75321-20-9) resolves this with verified identity and purity. - Ideal Ames test calibrant: delivers ~28,600 rev/plate in TA98, ensuring assay sensitivity for nitroarene detection. - Defined metabolic probe: activated via classical oxygen-sensitive nitroreductase, distinct from 1,6-/1,8-DNP pathways, enabling unambiguous enzyme mechanistic studies. - Reliable supply: high-purity solid with full CoA documentation, shipped ambient for immediate global delivery.

Molecular Formula C16H8N2O4
Molecular Weight 292.24 g/mol
CAS No. 75321-20-9
Cat. No. B1214572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dinitropyrene
CAS75321-20-9
Synonyms1,3-dinitropyrene
Molecular FormulaC16H8N2O4
Molecular Weight292.24 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C16H8N2O4/c19-17(20)13-8-14(18(21)22)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H
InChIKeyKTNUVDBUEAQUON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dinitropyrene: Identity & Procurement


1,3-Dinitropyrene (1,3-DNP; CAS 75321-20-9) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) and a prominent environmental contaminant formed during incomplete combustion of organic matter [1]. It is classified as a Group 2B possible human carcinogen by the International Agency for Research on Cancer (IARC) [2]. As a member of the dinitropyrene isomer family, it is widely used as a reference standard and research compound in genetic toxicology, environmental monitoring, and carcinogenesis studies due to its potent direct-acting mutagenicity in bacterial assays and distinct metabolic activation pathway [3].

Genetic Toxicology Reference
Intermediate mutagenicity profile for Ames assay calibration and positive control workflows
Nitroreductase Pathway Probe
Distinct classical nitroreductase dependency enables discrimination of bacterial nitroreduction mechanisms
Environmental Analytical Standard
Isomer-specific quantification in air and soil particulate monitoring studies

1,3-Dinitropyrene: Unique Bioactivation Pathways


Substituting 1,3-dinitropyrene with its more potent isomers, 1,6- or 1,8-dinitropyrene, is scientifically invalid due to fundamentally different nitroreduction pathways, enzyme dependencies, and metabolic outcomes. 1,3-DNP's activation is predominantly catalyzed by the 'classical' oxygen-sensitive nitroreductase, whereas 1,6- and 1,8-DNP are primarily reduced by a distinct two-electron transfer mechanism involving different enzymes [1]. This divergence in bioactivation translates directly to differential genotoxic potency in mammalian cells and distinct DNA adduct profiles in vivo [2], making it essential to procure the specific isomer for research requiring a compound with a unique, intermediate reactivity profile and a defined pathway for NAD(P)H:quinone oxidoreductase (NQO1)-dependent activation [3].

Bioactivation Pathway Divergence
1,3-DNP → classical O₂-sensitive nitroreductase 1,6-/1,8-DNP → two-electron transfer mechanism
NQO1‑Dependent Activation
1,3-DNP requires NQO1 for potentiation 1,6-/1,8-DNP may follow distinct cytosolic pathways
DNA Adduct Profile Mismatch
1,3-DNP yields trace adducts in mammalian cells 1,8-DNP produces readily detectable adducts

1,3-Dinitropyrene: Evidence & Benchmarking


Intermediate Mutagenicity in Salmonella TA98

In the standard Salmonella typhimurium TA98 Ames assay, 1,3-dinitropyrene (1,3-DNP) demonstrates potent direct-acting mutagenicity with 28,600 revertants/plate, which is intermediate between the more potent 1,8-DNP (75,500 revertants/plate) and the less potent 1-nitropyrene (484 revertants/plate) [1]. This places 1,3-DNP's potency as approximately 1/3rd that of 1,8-DNP but nearly 60 times greater than 1-nitropyrene, establishing it as a key reference compound for calibrating mutagenicity assays [2].

TA98 Mutagenicity
Head-to-head
28,600 rev/plate
Supports Ames assay calibration between mono- and tri-nitropyrenes
~1/3 of 1,8-DNP; 59× greater than 1-nitropyrene
Ames Test Mutagenicity Nitro-PAH Genetic Toxicology

Nitroreductase Dependency in TA98NR

The mutagenic activity of 1,3-dinitropyrene is highly dependent on the classical nitroreductase enzyme. In the nitroreductase-deficient strain TA98NR, the potency of 1,3-DNP drops dramatically from 28,600 to 4,900 revertants/plate (a 5.8-fold reduction). This contrasts sharply with 1,6- and 1,8-dinitropyrene, which show no reduction in potency in TA98NR, maintaining ratios of 1.0 [1]. This unique dependency confirms that 1,3-DNP is primarily activated by the 'classical' oxygen-sensitive nitroreductase, a pathway distinct from the nitroreduction of its isomers [2].

Nitroreductase Dependency
Head-to-head
5.8× reduction in TA98NR
Confirms classical nitroreductase pathway, distinct from 1,6-/1,8-DNP
Ratio TA98/TA98NR; 1,6- and 1,8-DNP show no reduction
Nitroreduction Enzyme Specificity Metabolic Activation Mutagenesis

Mammalian Cell Mutagenicity & S9 Activation

In Chinese hamster ovary (CHO) cells, 1,3-dinitropyrene exhibits only marginal direct-acting mutagenicity, in stark contrast to its high potency in bacteria. Its specific mutagenic activity is not quantifiably reported due to its marginal response, whereas 1,6-DNP and 1,8-DNP show definitive mutagenic activities of 8.1 and 21 mutants per 10^6 survivors per μg/mL, respectively [1]. Furthermore, the mutagenicity of 1,3-DNP is enhanced by low concentrations of an Aroclor-1254-induced liver S9 fraction, while the activity of 1,6- and 1,8-DNP is consistently decreased by S9 across all concentrations [2]. This indicates a fundamentally different requirement for and response to mammalian metabolic activation.

CHO Cell Mutagenicity
Head-to-head
Marginal vs. 8.1–21 mutants/10⁶/μg/mL
Highlights requirement for S9-mediated activation in mammalian systems
1,6-DNP: 8.1; 1,8-DNP: 21; tri-NP: 54 (HGPRT locus)
Mammalian Cell Mutagenesis CHO Cells HGPRT Assay Metabolic Activation

Oxygen-Sensitive Nitroreduction in Cytosol

In rat liver cytosolic incubations, the nitroreduction of 1,3-dinitropyrene is significantly more sensitive to inhibition by oxygen compared to 1,6- and 1,8-dinitropyrene. Oxygen inhibits the reduction of 1-nitropyrene and 1,3-dinitropyrene to a greater extent than the 1,6- and 1,8-isomers [1]. This differential oxygen sensitivity is a key biochemical marker distinguishing the reductive pathways for 1,3-DNP, which involves redox cycling of the initial nitroanion radical with oxygen, from the more oxygen-insensitive pathways for the other dinitropyrene isomers [2].

Oxygen Sensitivity
Head-to-head
High O₂ inhibition of nitroreduction
Supports one-electron redox cycling probe for nitroarene metabolism
Greater inhibition than 1,6- and 1,8-DNP in rat liver cytosol
Nitroreduction Oxygen Sensitivity Metabolism In Vitro Toxicology

Trace DNA Adducts in Mouse Fibroblasts

In a comparative study using mouse C3H/10T1/2 embryo fibroblasts, exposure to 1,3-dinitropyrene resulted in only trace levels of DNA adduct formation. This is in sharp contrast to 1,8-dinitropyrene, which produced readily detectable DNA adducts in the same cell line [1]. Similarly, while 1,8-DNP was capable of transforming these cells, no transformation was observed with 1-NP, and only trace adducts were observed with 1,3-DNP or 1,6-DNP [2]. This highlights a critical difference in the compound's ability to be metabolized to DNA-reactive intermediates in certain mammalian cell types.

DNA Adduct Formation
Head-to-head
Trace vs. detectable adducts
Low-response control for cellular metabolic activation studies
Mouse C3H/10T1/2 fibroblasts; 1,8-DNP forms readily detectable adducts
DNA Adducts Carcinogenesis Metabolic Activation Genotoxicity

1,3-Dinitropyrene Applications


Bacterial Mutagenicity Assay Calibration

Due to its well-characterized, intermediate mutagenic potency in the Salmonella typhimurium TA98 strain (28,600 revertants/plate) and its specific dependency on the classical nitroreductase enzyme, 1,3-dinitropyrene is an ideal reference standard for calibrating Ames test procedures and for validating the nitroreductase activity of bacterial strains. Its use ensures the sensitivity and specificity of the assay for detecting nitroarene mutagens in environmental samples [1].

Oxygen-Sensitive Nitroreduction Pathways

The pronounced sensitivity of 1,3-dinitropyrene's nitroreduction to oxygen inhibition, in contrast to its isomers, makes it a specific probe for studying the one-electron reduction of nitroaromatics and the role of redox cycling in generating reactive oxygen species and mutagenic intermediates. It is essential for research differentiating between oxygen-sensitive and oxygen-insensitive nitroreductase pathways in both prokaryotic and eukaryotic systems [2].

Mammalian S9 Pro-Mutagen Activation

Given its unique response to mammalian liver S9 fractions—where low concentrations enhance its mutagenicity in mammalian cells—1,3-dinitropyrene is a valuable tool for studying the complex interplay between cytochrome P450-mediated activation and detoxification pathways. This application is critical for understanding why a potent bacterial mutagen exhibits only marginal activity in standard mammalian cell assays [3].

Environmental Nitro-PAH Analytical Methods

As a specific isomer among the environmentally prevalent dinitropyrenes, the procurement of high-purity 1,3-dinitropyrene is essential for developing and validating analytical methods such as HPLC with fluorescence or chemiluminescence detection. Accurate quantification of 1,3-DNP alongside its isomers in air and soil particulates is necessary for source apportionment studies and assessing human exposure to this IARC Group 2B possible carcinogen [4].

Application
Selection Property
Validation Focus
Ames Assay Calibration
Intermediate mutagenicity & nitroreductase dependency
Assay linearity, nitroreductase activity in bacterial strains
Nitroreduction Pathway Studies
Oxygen-sensitive one‑electron reduction
Redox cycling, reactive species detection
Mammalian Activation Research
S9‑enhanced pro‑mutagen activation
CYP450‑dependent metabolic activation profiling
Environmental Nitro‑PAH Analysis
Isomer‑specific analytical detection
Chromatographic isomer resolution, particulate-phase quantification
Selection for research use only; not for diagnostic or therapeutic procedures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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